(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of naphthalenylidene hydroxylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine typically involves the condensation of 5-fluoro-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-(5-fluoro-2H-naphthalen-1-ylidene)hydroxylamine
- (NZ)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
- (NZ)-N-(5-chloro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Uniqueness
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C10H10FNO |
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Molecular Weight |
179.19 g/mol |
IUPAC Name |
(NZ)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2/b12-10- |
InChI Key |
ULDTWMIGAQGOHG-BENRWUELSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2F)/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=NO)C1 |
Origin of Product |
United States |
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